1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol
Description
1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol is a tertiary amino alcohol characterized by a propan-2-ol backbone substituted with a diphenylamino group at position 1 and a 2-hydroxyethylamino group at position 2. This structure combines aromatic (diphenyl) and polar (hydroxyethyl) moieties, influencing its physicochemical and biological properties. The compound’s dual functional groups suggest applications in pharmaceutical intermediates or specialty chemical synthesis, though further experimental validation is required .
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-(2-hydroxyethylamino)-3-(N-phenylanilino)propan-2-ol |
InChI |
InChI=1S/C17H22N2O2/c20-12-11-18-13-17(21)14-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,20-21H,11-14H2 |
InChI Key |
MNZGGZKWZXHIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(CNCCO)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol typically involves the reaction of diphenylamine with an appropriate epoxide or halohydrin. One common method is the reaction of diphenylamine with 3-chloro-2-hydroxypropylamine under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Compounds for Comparison :
3-(Diethylamino)-2,2-dimethyl-propan-1-ol (CAS 39067-45-3) Structure: Propan-1-ol with diethylamino and dimethyl groups. Properties: Lower polarity due to alkyl substituents; liquid state (density 0.875 g/cm³, boiling point 226.6°C, flash point 73.9°C). Health hazards include eye irritation (H319) and acute oral toxicity (H302) .
Impurity A (EP): (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (CAS 109632-08-8) Structure: Propan-2-ol with ethylamino and 4-(2-methoxyethyl)phenoxy groups. Properties: Increased hydrophilicity from the phenoxy and methoxy groups; molecular weight 253.33. Used as a pharmaceutical impurity reference standard .
1-(Dibutylamino)-3-[(6-methoxyquinolin-8-yl)amino]-2-methylpropan-2-ol (CAS 6324-30-7) Structure: Propan-2-ol with dibutylamino and methoxyquinolinyl substituents. Properties: High molecular weight (373.53 g/mol) and complexity; likely low water solubility due to aromatic and bulky groups .
Comparative Analysis :
| Parameter | Target Compound | 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | Impurity A (EP) | 1-(Dibutylamino)-...propan-2-ol |
|---|---|---|---|---|
| Backbone | Propan-2-ol | Propan-1-ol | Propan-2-ol | Propan-2-ol |
| Amino Substituents | Diphenylamino, 2-hydroxyethylamino | Diethylamino | Ethylamino | Dibutylamino, methoxyquinolinyl |
| Polar Groups | Hydroxyethyl | None | Methoxyethylphenoxy | Methoxyquinolinyl |
| Molecular Weight | ~300–350 (estimated) | 159.27 g/mol | 253.34 g/mol | 373.53 g/mol |
| Physical State | Likely liquid/solid (depending on purity) | Liquid | Solid (standard reference) | Solid |
| Hazards | Potential eye/skin irritation (inferred) | H319, H302 | Not classified | No data available |
Physicochemical Properties
- Solubility: The target compound’s hydroxyethyl group enhances hydrophilicity compared to 3-(Diethylamino)-2,2-dimethyl-propan-1-ol, but its diphenylamino group may reduce aqueous solubility. Impurity A (EP) benefits from phenoxy and methoxy groups, balancing polarity .
- Reactivity: The hydroxyethyl group in the target compound may increase susceptibility to oxidation or esterification, whereas 3-(Diethylamino)-2,2-dimethyl-propan-1-ol’s stability is compromised by strong oxidizers .
Biological Activity
1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol, a compound with notable pharmacological potential, has been the subject of various studies focusing on its biological activities. This article synthesizes findings from diverse sources to elucidate its biological effects, particularly in relation to cancer treatment and cellular mechanisms.
Chemical Structure and Properties
The chemical structure of 1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol can be represented as follows:
This compound features a diphenylamino group and a hydroxyethylamino moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly breast cancer cells (MCF-7). The following sections detail specific findings related to its biological activities.
Case Studies
-
Cytotoxicity Against MCF-7 Cells
- A study evaluated the cytotoxic effects of various synthesized compounds, including derivatives of 1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol. The results demonstrated that these compounds had a higher cytotoxic effect on MCF-7 cells compared to the standard drug Tamoxifen, indicating their potential as anticancer agents .
- Mechanism of Action
Antiproliferative Properties
The compound has also been evaluated for its antiproliferative properties. Research indicates that it inhibits cell proliferation by interfering with key cellular pathways involved in tumor growth. This is particularly relevant in the context of rapidly proliferating cancer cells, where selective activity can be beneficial in reducing side effects compared to traditional chemotherapeutics .
Table: Summary of Biological Activities
The mechanisms through which 1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol exerts its biological activities are multifaceted:
- Histone Deacetylase Inhibition
- Cell Signaling Pathways
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of amino alcohol derivatives like this compound typically involves multi-step nucleophilic substitutions or reductive amination. For example, a two-step approach could include:
Epoxide Formation : React diphenylamine with epichlorohydrin under basic conditions to form an epoxide intermediate.
Amino Alcohol Formation : Open the epoxide with 2-hydroxyethylamine under acidic or basic catalysis.
- Optimization : Yield improvements require controlling stoichiometry (excess amine for complete epoxide opening) and temperature (40–60°C to balance reactivity and side reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to polar byproducts .
Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of diphenylamino (δ 7.2–7.5 ppm, aromatic protons) and hydroxyethylamino (δ 3.5–3.8 ppm, CHOH) groups.
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98% area).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H] expected m/z = 343.2) .
Q. What are the key stability considerations for storing 1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol, and how can degradation be mitigated?
- Methodological Answer :
- Storage Conditions : Store at −20°C under inert atmosphere (argon) to prevent oxidation of the secondary amine and hydroxyl groups.
- Degradation Pathways : Hydrolysis of the amino alcohol moiety under acidic/alkaline conditions or photooxidation of diphenyl groups.
- Stabilization : Add antioxidants (e.g., 0.1% BHT) and use amber vials to limit light exposure. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How does the stereochemistry of 1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol influence its biological activity, and what chiral resolution methods are applicable?
- Methodological Answer :
- Stereochemical Impact : The (R) and (S) enantiomers may exhibit differential binding to biological targets (e.g., GPCRs or enzymes). For example, (R)-enantiomers of similar amino alcohols show enhanced receptor affinity .
- Chiral Resolution :
- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (80:20) to separate enantiomers.
- Kinetic Resolution : Employ lipase-catalyzed acetylation of the hydroxyl group to enrich one enantiomer .
Q. What in vitro assays are suitable for evaluating the compound’s interaction with enzymatic targets, and how can data contradictions be resolved?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for kinases or phosphatases) to measure IC values. For example, pre-incubate the compound with recombinant enzyme and quantify residual activity.
- Addressing Contradictions : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity assays). Replicate under standardized conditions (pH 7.4, 37°C) to minimize variability .
Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what parameters are most critical for optimization?
- Methodological Answer :
- ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP (target ~2.5 for balance between solubility and membrane permeability), PSA (<90 Ų for oral bioavailability), and CYP450 inhibition.
- Key Parameters :
- Solubility : Adjust via salt formation (e.g., hydrochloride) if logP >3.
- Metabolic Stability : Introduce electron-withdrawing groups on the phenyl rings to reduce oxidative metabolism .
Comparative and Mechanistic Questions
Q. How does 1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol compare structurally and functionally to β-blockers like Penbutolol?
- Methodological Answer :
- Structural Comparison : Penbutolol has a cyclopentylphenoxy group instead of diphenylamino, altering lipophilicity and target selectivity.
- Functional Impact : The diphenylamino group may enhance binding to adrenergic receptors due to π-π stacking, while the hydroxyethylamino moiety mimics endogenous catecholamine interactions .
Q. What synthetic impurities are likely in this compound, and how can they be quantified?
- Methodological Answer :
- Common Impurities :
Des-hydroxyethyl Derivative : Formed via incomplete epoxide opening.
Oxidized Diphenylamine : Detectable via HPLC-MS as [M+16] (m/z = 359.2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
